molecular formula C17H18N2O5S B2826101 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448071-97-3

1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2826101
CAS No.: 1448071-97-3
M. Wt: 362.4
InChI Key: KJXLJWYHEACUKT-UHFFFAOYSA-N
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Description

“1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline” is a proline derivative . It has a molecular weight of 274.3 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O5S/c1-6-9 (7 (2)17-11-6)18 (15,16)12-5-3-4-8 (12)10 (13)14/h8H,3-5H2,1-2H3, (H,13,14) .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 274.3 . The InChI code for this compound is 1S/C10H14N2O5S/c1-6-9 (7 (2)17-11-6)18 (15,16)12-5-3-4-8 (12)10 (13)14/h8H,3-5H2,1-2H3, (H,13,14) .

Scientific Research Applications

Organocatalytic Synthesis

Spiro[pyrrolidin-3,3'-oxindole] derivatives, which are structurally related to the chemical , have been synthesized using an enantioselective organocatalytic approach. These derivatives exhibit significant biological activities and have been produced with high enantiopurity and structural diversity. This method suggests a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Synthesis of Spiro-piperidine Motifs

New molecular designs incorporating spiro-piperidine units in synthetic bacteriochlorins have been developed. This design allows for tailoring the bacteriochlorin by nitrogen derivatization and tuning the spectral properties, which can be significant for near-infrared absorbers (Reddy et al., 2013).

Heterocyclic Syntheses

Ortho-dialkylamino-benzenesulphonyl azides, which are structurally related, have been studied for their ability to form mesoionic spirobenzothiadiazoles and other products derived from Curtius rearrangement or dealkylation, suggesting their potential in synthetic organic chemistry (Martin et al., 1974).

Oxidative Cyclization to Access Pyrrolidones

An approach involving dimethyl sulfoxide (DMSO) and N-iodosuccinimide mediated regioselective oxidative cyclization has been demonstrated for the synthesis of functionalized pyrrolidone skeletons, including spiro-pyrrolidone motifs (Prabagar et al., 2016).

Antibacterial Activity

Compounds structurally related to the queried chemical have been evaluated for antibacterial activity, showcasing the potential for these molecules in combating bacterial infections (Sączewski et al., 2014).

Spirooxindole Derivatives in Medicinal Chemistry

The synthesis of spirooxindole derivatives has been explored, indicating the relevance of these structures in the development of new medicinal compounds. These syntheses involve complex reactions and have potential applications in creating biologically active molecules (Bagley et al., 2005).

Properties

IUPAC Name

1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-16(12(2)24-18-11)25(21,22)19-8-7-17(10-19)9-14(20)13-5-3-4-6-15(13)23-17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXLJWYHEACUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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